3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid
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Overview
Description
3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the formation of the thiazole ring followed by the introduction of the propionic acid moiety. One common method involves the reaction of 2-aminothiazole with 3-chloro-4-bromobenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromopropionate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Chloro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the propionic acid moiety.
Properties
CAS No. |
132483-33-1 |
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Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI Key |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Origin of Product |
United States |
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